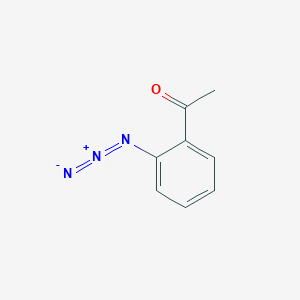

2'-Azidoacetophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2’-Azidoacetophenone is an organic compound that is used in scientific research and development . It is a part of the AldrichCPR product line from Sigma-Aldrich . The empirical formula of 2’-Azidoacetophenone is C8H7N3O, and it has a molecular weight of 161.16 .

Synthesis Analysis

The synthesis of 2’-Azidoacetophenone derivatives has been achieved through copper-catalyzed azide–alkyne cycloaddition . The reaction was observed to be accelerated by ultrasound compared to conventional heating . Another approach involves the one-pot combination of enzyme and Pd nanoparticle catalysis for the synthesis of enantiomerically pure 1,2-amino alcohols .

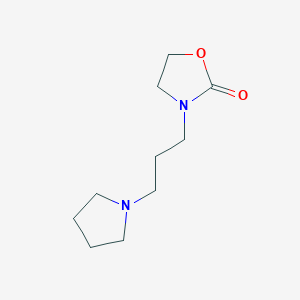

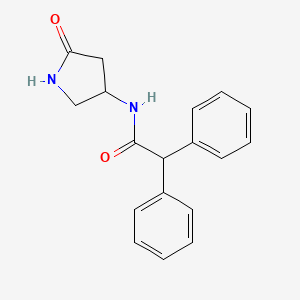

Molecular Structure Analysis

The molecular structure of 2’-Azidoacetophenone consists of an azido group (N3) attached to the second carbon of the acetophenone group . The SMILES string representation of the molecule is CC(=O)c1ccc(cc1)N=[N+]=[N-] .

Chemical Reactions Analysis

2’-Azidoacetophenone has been used in the synthesis of 2’- (1,2,3-triazoyl)-acetophenones . The reaction involves copper-catalyzed azide–alkyne cycloaddition of 2’-azidoacetophenone with alkynes .

Wissenschaftliche Forschungsanwendungen

Synthesis of Triazoyl-Acetophenones

2’-Azidoacetophenone is used in the synthesis of 2′-(1,2,3-triazoyl)-acetophenones through copper-catalyzed azide–alkyne cycloaddition. This reaction is significant in creating compounds with potential biological activities and can be used in molecular docking studies .

Protection of Carbonyl Compounds

It serves as a precursor in the protection of carbonyl compounds during multistep syntheses in organic chemistry. This is crucial for complex organic reactions where selective reactivity is needed .

Chemical Education

Lastly, it’s used in educational settings to demonstrate various chemical reactions and synthetic techniques involving azides and ketones.

Each application area leverages the unique chemical properties of 2’-Azidoacetophenone, making it a versatile compound in scientific research.

Synthesis of 2′-(1,2,3-triazoyl)-acetophenones Recent advances in the application of acetophenone

Safety and Hazards

Zukünftige Richtungen

The future directions of 2’-Azidoacetophenone research could involve further exploration of its synthesis methods and its potential applications in the development of new compounds. For instance, the synthesized 2’- (1,2,3-triazoyl)-acetophenones have shown inhibitory effects on both MAO-A and B isoform activities in vitro, suggesting potential applications in treating monoamine deficit related-neuropsychiatric disorders .

Wirkmechanismus

Target of Action

Related compounds have been found to inhibit the activity of monoamine oxidase (mao), an enzyme responsible for the degradation of monoamine neurotransmitters .

Biochemical Pathways

If it indeed acts as a mao inhibitor, it could affect the metabolism of monoamine neurotransmitters, potentially impacting pathways related to mood regulation and other neurological functions .

Result of Action

If it acts as a MAO inhibitor, it could potentially increase the levels of monoamine neurotransmitters in the brain, which could have effects on mood and behavior .

Eigenschaften

IUPAC Name |

1-(2-azidophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-4-2-3-5-8(7)10-11-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACUJRODIVADEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the common synthetic applications of 2'-Azidoacetophenone?

A1: 2'-Azidoacetophenone serves as a precursor to various heterocyclic compounds. For example, it undergoes flash vacuum pyrolysis (FVP) at 650°C to yield indoxyl, a crucial intermediate in synthesizing indigo dyes and other indole derivatives []. Furthermore, reacting 2'-azidoacetophenone with methoxymethylene Meldrum's acid, followed by FVP, provides access to 1-hydroxy-9H-pyrrolo[1,2-a]indol-9-one and pyrano[3,2-b]indol-2(5H)-one, showcasing its utility in constructing complex heterocyclic frameworks [].

Q2: How does the azide functionality in 2'-Azidoacetophenone react under Vilsmeier conditions?

A2: Interestingly, the azide group in 2'-Azidoacetophenone displays unique reactivity under Vilsmeier conditions. Instead of the expected electrophilic attack on the aromatic ring, the azide nitrogen attacks the in situ generated iminium species []. This reaction pathway provides a novel route to 5-aryloxazole-4-carboxaldehydes, highlighting the distinct reactivity of 2'-Azidoacetophenone in the presence of Vilsmeier reagent [].

Q3: Can 2'-Azidoacetophenone be used to synthesize triazole derivatives?

A3: Yes, 2'-Azidoacetophenone serves as an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as "click" chemistry. Reacting 2'-Azidoacetophenone with various terminal acetylenes under CuAAC conditions efficiently produces a diverse library of 2’-(1,2,3-triazoyl)-acetophenones []. This method offers a powerful tool for rapidly generating triazole derivatives with potential biological activities.

Q4: Are there any stereoselective transformations involving 2'-Azidoacetophenone?

A4: Yes, 2'-Azidoacetophenone can be converted to optically active 2-azido-1-phenylethanols through asymmetric reduction. This transformation utilizes oxazaborolidine-borane complexes as chiral catalysts, enabling the synthesis of enantioenriched alcohols []. This method offers a valuable approach for introducing chirality into molecules derived from 2'-Azidoacetophenone, expanding its synthetic utility.

Q5: Beyond heterocycle synthesis, what other transformations are possible with 2'-Azidoacetophenone?

A5: The carbonyl group in 2'-Azidoacetophenone can be selectively functionalized without affecting the azide moiety. For instance, reacting 2'-Azidoacetophenone with Vilsmeier reagent at room temperature leads to selective chloroformylation, yielding α-azido-β-chlorovinyl azides []. This selectivity allows for further manipulation of the molecule, highlighting the orthogonal reactivity of different functional groups in 2'-Azidoacetophenone.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2999249.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2999252.png)

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2999263.png)

![Cis-Tert-Butyl 3A-(Hydroxymethyl)Hexahydrocyclopenta[C]Pyrrole-2(1H)-Carboxylate](/img/structure/B2999266.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2999268.png)